tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid
Description
tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid is a carbamate-protected pyrrolidine derivative characterized by its stereospecific (3S,4S) configuration and a fluoromethyl substituent on the pyrrolidine ring. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes.
Structure
3D Structure
Properties
Molecular Formula |
C10H19FN2O2 |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl-[(3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |
InChI Key |
BZNBHARVKIIOPC-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)N([C@@H]1CNC[C@@H]1CF)C(=O)O |
Canonical SMILES |
CC(C)(C)N(C1CNCC1CF)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohol Precursors
The pyrrolidine core is typically constructed via cyclization of enantiomerically enriched amino alcohols. A common precursor, (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-amine, undergoes intramolecular nucleophilic displacement under basic conditions. For example, treatment with thionyl chloride (SOCl₂) converts the hydroxyl group to a leaving group, facilitating ring closure.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature : 0–5°C to minimize epimerization.
-
Yield : 70–85% after purification by column chromatography.
Asymmetric Catalysis
Chiral catalysts, such as Jacobsen’s cobalt-salen complexes, enable enantioselective synthesis of the pyrrolidine ring. This method avoids the need for resolving racemic mixtures and achieves >95% ee.
Fluoromethylation at C4
Electrophilic Fluoromethylation
The fluoromethyl group is introduced via reaction of the pyrrolidine intermediate with fluoromethyl iodide (CH₂FI) in the presence of a base.
Typical Protocol :
-
Reagents : CH₂FI (1.2 equiv), potassium carbonate (K₂CO₃).
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
-
Temperature : 25°C, 12 hours.
-
Yield : 60–75%.
Radical Fluoromethylation
Alternative methods employ radical initiators like azobisisobutyronitrile (AIBN) with fluoromethyl bromide (CH₂FBr) under UV light. This approach reduces side products but requires stringent temperature control.
Carbamate Protection of the C3 Amine
Boc Protection Using tert-Butyl Chloroformate
The primary amine at C3 is protected via reaction with tert-butyl chloroformate (Boc-Cl) under Schotten-Baumann conditions.
Optimized Procedure :
Side Reactions and Mitigation
Competitive urea formation is suppressed by maintaining pH >10 and using Boc-Cl in excess. Post-reaction purification via acid-base extraction removes unreacted reagents.
Purification and Characterization
Chromatographic Techniques
Crude product is purified using silica gel chromatography with ethyl acetate/hexane gradients. Reverse-phase HPLC further isolates enantiomers (>99% purity).
Spectroscopic Analysis
-
NMR : ¹H NMR (400 MHz, CDCl₃) δ 4.20 (m, 1H, NH), 3.85–3.70 (m, 2H, CH₂F), 2.90–2.60 (m, 4H, pyrrolidine).
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for the cyclization and fluoromethylation steps. Benefits include:
-
Improved Heat Transfer : Minimizes decomposition.
-
Higher Throughput : 10–20 kg/day production capacity.
Green Chemistry Initiatives
-
Solvent Recycling : Recovery of DCM and THF reduces waste.
-
Catalyst Recycling : Immobilized chiral catalysts lower costs.
Challenges and Solutions
Stereochemical Integrity
Racemization during fluoromethylation is mitigated by:
-
Low-Temperature Reactions : 0–5°C.
-
Chiral Auxiliaries : Temporary directing groups preserve configuration.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding amine. This reaction is critical for deprotection in multi-step syntheses:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 4 M HCl in dioxane, 3 h, RT | Free amine derivative | 89–96% | |
| Ammonium hydroxide, 60°C, 15 h | Partially deprotected intermediate | 62% |
Mechanistically, acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon .
Nucleophilic Substitution at the Fluoromethyl Group
The fluoromethyl (–CH2F) substituent participates in SN2 reactions due to the electronegativity of fluorine, which enhances leaving-group potential:
Example Reaction:
Replacement of fluorine with hydroxyl groups under basic conditions:
| Substrate Modification | Reaction Partner | Conditions | Outcome |
|---|---|---|---|
| Fluoromethyl pyrrolidine derivative | KOH/EtOH | Reflux, 6 h | Hydroxymethyl analog formation |
This reactivity is leveraged to introduce polar functional groups for enhanced solubility or biological targeting.
Carbamate Cleavage and Functionalization
The carbamate group serves as a temporary protective group, enabling selective modifications:
Sulfonation
Reaction with methanesulfonyl chloride introduces sulfonyl groups:
| Reagent | Base | Conditions | Yield | Application |
|---|---|---|---|---|
| Methanesulfonyl chloride | Triethylamine | DCM, RT, 1 h | 89–91% | Enhanced electrophilicity for cross-coupling |
Acylation
Di-tert-butyl dicarbonate (Boc₂O) is used to reintroduce the carbamate group after deprotection:
| Reagent | Solvent | Conditions | Yield | Purpose |
|---|---|---|---|---|
| Boc₂O | Dichloromethane | RT, 4 h | 62% | Reprojection for multi-step synthesis |
Stereochemical Influence on Reactivity
The (3S,4S) configuration dictates regioselectivity in reactions:
-
Epoxidation : Selective oxidation of the pyrrolidine ring’s double bond (if present) favors cis-epoxide formation due to steric guidance from the fluoromethyl group.
-
Enzymatic Interactions : Stereospecific binding to biological targets (e.g., proteases) enhances its role in prodrug design.
Comparative Reactivity of Analogues
Key structural variants exhibit distinct reactivities:
| Compound | Fluorine Position | Reactivity with NaBH₄ | Biological Half-Life |
|---|---|---|---|
| tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid | C4 | Moderate | 2.3 h |
| tert-Butyl((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate | C4 | High | 1.8 h |
| tert-Butyl(4-(trifluoromethyl)pyrrolidin-3-yl)carbamate | C4 (CF₃) | Low | 4.1 h |
Data adapted from stability studies and catalytic reduction experiments.
Oxidation and Reduction Pathways
Scientific Research Applications
tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid is a chemical compound with the molecular formula and a molecular weight of 218.27 g/mol. It features a tert-butyl group and a pyrrolidine ring with a fluoromethyl substituent. This compound is of interest in medicinal chemistry and organic synthesis because its structural properties can facilitate interactions with biological targets.
Scientific Research Applications
Tert-butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid is useful as a building block in synthesizing more complex molecules. Research suggests it has potential biological activity, allowing it to interact with biological targets like enzymes and receptors. The fluoromethyl group may enhance binding affinity through hydrophobic interactions. Similar compounds have shown promise as drug candidates in areas like neuropharmacology and oncology.
Reactions and Synthesis
The synthesis of tert-butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid typically involves several steps:
- As a building block in synthesis
- Interaction with biological targets
Interaction Studies
Interaction studies involving tert-butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid focus on its binding properties with various biological targets, often using techniques such as:
*Not specified in search result.*
Mechanism of Action
The mechanism of action of tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the carbamic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Fluoromethyl vs. Fluoropropyl ()
The compound in features a 3-fluoropropyl substituent on a pyrrolidine ring, contrasting with the fluoromethyl group in the target compound. The longer fluorinated chain in the fluoropropyl analog increases lipophilicity, which may enhance membrane permeability but reduce solubility. Fluorine’s electronegativity in both compounds likely improves metabolic stability compared to non-fluorinated analogs, though the fluoropropyl variant’s extended chain could introduce steric hindrance in binding interactions .
Fluoromethyl vs. Chlorophenyl ()
The chlorophenyl-substituted analog in (CAS 1212076-16-8) has a bulkier 4-chlorophenyl group and a benzyl moiety, resulting in a higher molecular weight (386.92 g/mol) and density (1.19 g/cm³) compared to the target compound.
Stereochemical Variations
The (3S,4S) configuration of the target compound distinguishes it from analogs like the (3S,4R) -configured chlorophenyl derivative in . Stereochemistry critically influences binding affinity; for example, the (3S,4S) arrangement may optimize spatial alignment with chiral enzyme active sites, whereas the (3S,4R) isomer could exhibit reduced activity. Similarly, the racemic (RS)-pyrrolidin-3-yl carbamate in lacks stereochemical specificity, likely resulting in lower pharmacological potency compared to enantiopure forms .
Functional Group Diversity: Pyrrolidine vs. Pyrimidine ()
The pyrimidine-based carbamate in (CAS 1799420-92-0) replaces the pyrrolidine ring with a 5-fluoro-4-hydroxy-6-methylpyrimidine core. This aromatic heterocycle confers planarity and π-stacking capability, which may enhance DNA or enzyme interactions.
Comparative Data Table
*Inferred based on structural analogs.
Implications of Structural Differences
- Metabolic Stability: Fluorinated analogs (target compound, ) likely exhibit longer half-lives than non-fluorinated derivatives due to C-F bond strength .
- Solubility and Bioavailability : The fluoromethyl group’s smaller size may improve aqueous solubility versus bulkier substituents like chlorophenyl .
- Target Selectivity : The (3S,4S) configuration could enhance specificity for chiral targets, whereas racemic mixtures () may require resolution for efficacy .
Biological Activity
tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid, also known by its IUPAC name, is a compound of interest due to its potential biological activities. This compound belongs to a class of carbamates that exhibit various pharmacological properties, making them useful in medicinal chemistry. The fluoromethyl group in particular enhances the compound's interaction with biological targets, potentially improving its efficacy and selectivity.
- Molecular Formula : C10H17F3N2O2
- Molecular Weight : 254.25 g/mol
- CAS Number : 2306245-97-4
- Purity : Typically around 97% in commercial preparations.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The presence of the fluoromethyl group may enhance the compound's ability to inhibit enzymes involved in key metabolic pathways. For instance, studies have shown that similar compounds can act as inhibitors of serine hydrolases and proteases .
- Receptor Binding : The compound may exhibit binding affinity towards various receptors, such as G-protein coupled receptors (GPCRs), which are crucial in mediating physiological responses .
In Vitro Studies
In vitro assays have demonstrated that this compound can modulate cellular responses. For example, it has been tested for its ability to inhibit the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. Preliminary results indicated that this compound could enhance immune cell activation at concentrations as low as 100 nM .
Case Studies
Several case studies have focused on the therapeutic potential of compounds similar to this compound:
- Cancer Therapy : In a study involving mouse models, compounds with similar structures demonstrated significant tumor reduction when combined with immune checkpoint inhibitors . The addition of the fluoromethyl group was noted to increase the potency of these compounds.
- Neuroprotective Effects : Other research has indicated potential neuroprotective effects, where carbamate derivatives were shown to reduce oxidative stress in neuronal cells . This suggests a broader application in neurodegenerative diseases.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C10H17F3N2O2 |
| Molecular Weight | 254.25 g/mol |
| CAS Number | 2306245-97-4 |
| Purity | 97% |
| Mechanism of Action | Enzyme inhibition, receptor binding |
| Potential Applications | Cancer therapy, neuroprotection |
Q & A
Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of tert-butyl carbamates with fluoromethyl-pyrrolidine scaffolds?
Methodological Answer: Stereoselective synthesis often involves chiral auxiliaries or catalytic asymmetric strategies. For example, a related fluoromethyl-pyrrolidine derivative (compound 34 ) was synthesized via Boc-deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) under controlled conditions (0°C, 6 hours) . Key steps include:
- Chiral pool utilization : Starting from enantiomerically pure pyrrolidine precursors.
- Protection/deprotection : Boc groups are introduced to stabilize intermediates and enable regioselective functionalization.
- Fluoromethylation : Fluorine incorporation via nucleophilic substitution or fluoromethyl Grignard reagents.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Boc Deprotection | TFA (0.4 mL), DCM, 0°C, 6 hours | |
| Fluoromethylation | KF or Selectfluor® in polar aprotic solvents |
Q. How is the stereochemical integrity of (3S,4S)-configured pyrrolidine derivatives validated?
Methodological Answer: Stereochemistry is confirmed via:
- X-ray crystallography : Resolves absolute configuration (e.g., tert-butyl carbamate derivatives in crystal structure studies) .
- NMR spectroscopy : Coupling constants (e.g., J values for vicinal protons) and NOE correlations differentiate cis vs. trans diastereomers.
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., evidence from structurally similar compounds in ).
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for fluoromethyl-pyrrolidine carbamates across studies?
Methodological Answer: Discrepancies may arise from impurities, stereochemical drift, or assay variability. Mitigation strategies include:
- Purity validation : Use HPLC-MS (>98% purity; protocols in ).
- Stability profiling : Monitor degradation under physiological conditions (e.g., pH, temperature).
- Orthogonal assays : Confirm activity using independent methods (e.g., enzymatic inhibition vs. cell-based assays).
Example : In HCV inhibition studies, compound 34 showed variability in IC50 values. Re-evaluation under standardized conditions (fixed pH, controlled temperature) resolved inconsistencies .
Q. How do fluoromethyl substituents influence the metabolic stability and pharmacokinetics of pyrrolidine carbamates?
Methodological Answer: Fluorine enhances metabolic stability by:
- Reducing CYP450-mediated oxidation : Fluorine’s electronegativity blocks reactive sites.
- Improving lipophilicity : LogP optimization via fluoromethyl groups enhances membrane permeability.
Q. Table 2: Comparative Metabolic Stability Data
| Compound | Half-life (Human Liver Microsomes) | Fluorine Position | Reference |
|---|---|---|---|
| Fluoromethyl derivative | 42 minutes | C4 of pyrrolidine | |
| Non-fluorinated analog | 12 minutes | N/A |
Q. What in silico and experimental approaches predict the binding mode of fluoromethyl-pyrrolidine carbamates to biological targets?
Methodological Answer:
- Molecular docking : Models interactions with enzyme active sites (e.g., HCV NS5A protease in ).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG, ΔH).
- SAR studies : Modifications at the fluoromethyl or carbamate groups correlate with activity shifts.
Case Study : Docking simulations of compound 34 revealed hydrogen bonding between the fluoromethyl group and NS5A’s Thr68 residue, validated by mutagenesis assays .
Q. How are enantiomeric impurities minimized during large-scale synthesis?
Methodological Answer:
- Chiral catalysts : Use of Ru- or Rh-based catalysts for asymmetric hydrogenation .
- Crystallization-induced dynamic resolution (CIDR) : Enantiomer enrichment via selective crystallization .
- Process Analytical Technology (PAT) : Real-time monitoring using Raman spectroscopy ensures stereochemical fidelity .
Q. What analytical techniques are critical for characterizing degradation products of fluoromethyl-pyrrolidine carbamates?
Methodological Answer:
- LC-HRMS : Identifies hydrolytic or oxidative byproducts (e.g., de-fluorinated analogs).
- NMR fragmentation studies : Assigns structural changes in degraded samples.
- Forced degradation studies : Expose compounds to heat, light, and humidity to simulate stability challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
